Target Selectivity Divergence from PQ 401 (IGF‑1R Inhibitor, CAS 196868‑63‑0)
PQ 401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) is a well‑characterized IGF‑1R inhibitor (IC₅₀ = 12 μM) that shares the identical 5‑chloro‑2‑methoxyphenyl ring with the target compound [REFS‑1]. However, PQ 401 lacks the methanesulfonyl‑piperidine moiety. In the methanesulfonyl‑piperidine urea chemotype, structurally related compounds such as 3-(1-methanesulfonylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea achieve sEH IC₅₀ values of 2 nM, demonstrating a >6 000‑fold potency shift relative to PQ 401’s kinase activity [REFS‑2]. Because the target compound retains the methanesulfonyl‑piperidine urea core, it is expected to possess a distinctly different primary target profile from PQ 401, despite sharing the aryl ring.
| Evidence Dimension | Primary target and potency |
|---|---|
| Target Compound Data | Methanesulfonyl‑piperidine urea scaffold; predicted primary target sEH (based on scaffold similarity); no direct IC₅₀ available for this compound |
| Comparator Or Baseline | PQ 401: IGF‑1R IC₅₀ = 12 μM; sEH analog 3-(1-methanesulfonylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea: sEH IC₅₀ = 2 nM |
| Quantified Difference | >6 000‑fold potency difference between scaffold‑representative sEH activity (2 nM) and PQ 401 kinase activity (12 μM) |
| Conditions | PQ 401: IGF‑stimulated IGF‑IR autophosphorylation in whole‑cell assay; sEH analog: recombinant human sEH fluorescence assay, pH 7.0 |
Why This Matters
Procurement of PQ 401 as a substitute would misdirect research toward IGF‑1R when the methanesulfonyl‑piperidine urea core indicates a fundamentally different target landscape; experimental design requires the correct chemotype.
- [1] BindingDB. Entry BDBM25745: 3-(1-methanesulfonylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea. IC₅₀ = 2 nM (sEH fluorescence assay, pH 7.0). https://www.bindingdb.org/ View Source
